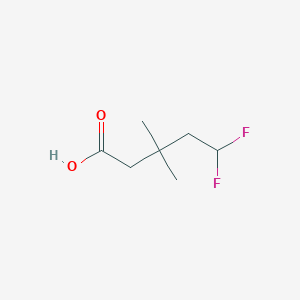

5,5-Difluoro-3,3-dimethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Difluoro-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 g/mol It is characterized by the presence of two fluorine atoms and two methyl groups attached to a pentanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3,3-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5,5-Difluoro-3,3-dimethylpentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Base-Induced Elimination Reactions

Treatment with bases leads to the formation of 3,3-dimethyl-5-oxo-pentanoic acid through dehydrohalogenation .

Example :

-

30 g of 5,5-dichloro-3,3-dimethylpentanoic acid + 18 g NaOH in 60 mL H₂O → 20.9 g 4-chloro-3,3-dimethyl-5-oxo-pentanoic acid .

Decarboxylation and Gas-Phase Reactions

Under high temperatures (300–500°C), the acid undergoes decarboxylation or reacts with acetic anhydride to form cyclic ketones .

| Reaction Parameter | Conditions |

|---|---|

| Reactant | Acetic anhydride |

| Temperature | 300–500°C |

| Catalyst | ZnCl₂ (0.1–1% w/w) |

| Product | 3,3-Dimethyl-5-oxo-pentanoic acid derivatives |

| Purification | Fractional vacuum distillation |

Mechanism :

-

Decarboxylation proceeds via a six-membered cyclic transition state, releasing CO₂ and forming α,β-unsaturated ketones .

Esterification and Amide Formation

The carboxylic acid group participates in standard derivatization reactions, though fluorine atoms modulate reactivity.

| Reaction Type | Conditions |

|---|---|

| Esterification | Catalyzed by H₂SO₄ or HCl; alcohols (ROH) at reflux |

| Amide Formation | Activated via SOCl₂ or carbodiimides; amines (RNH₂) at 25–60°C |

| Solvent | THF, dichloromethane |

Impact of Fluorine :

-

The electron-withdrawing effect of fluorine increases the acidity of the carboxylic proton (pKa ~ 2.5–3.0), enhancing nucleophilic acyl substitution.

Hydrolysis and Stability

The compound exhibits stability under acidic hydrolysis but decomposes under strongly basic conditions .

| Condition | Outcome |

|---|---|

| Acidic (H₂SO₄, HCl) | Stable; no significant decomposition |

| Basic (NaOH, KOH) | Degradation via elimination or oxidation |

| Temperature Sensitivity | Stable up to 100°C; decomposition above 120°C |

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development

The compound's structure enhances its bioavailability and metabolic stability, making it a candidate for designing drugs that target specific enzymes or receptors. Its fluorinated nature can improve the pharmacokinetic profiles of pharmaceutical agents.

Case Study: Enzyme Inhibition

Research indicates that 5,5-Difluoro-3,3-dimethylpentanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in modulating the activity of proteases, which are crucial in various diseases including cancer and viral infections.

Fluorinated Compounds in Biological Systems

The compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features facilitate investigations into enzyme interactions and metabolic pathways.

Research Findings on Metabolic Pathways

Studies have demonstrated that the introduction of fluorine atoms can significantly alter the reactivity and interaction profiles of compounds within biological systems. This has implications for drug design where metabolic stability is crucial.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to manufacture specialty chemicals that require specific properties such as high thermal stability and low viscosity.

Mécanisme D'action

The mechanism of action of 5,5-Difluoro-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Dimethylpentanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

5-Fluoro-3,3-dimethylpentanoic acid: Contains only one fluorine atom, leading to different steric and electronic effects.

5,5-Difluoro-2,2-dimethylpentanoic acid: Variation in the position of the fluorine atoms and methyl groups.

Uniqueness

The presence of two fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Activité Biologique

5,5-Difluoro-3,3-dimethylpentanoic acid (DFDMPA) is a fluorinated derivative of a branched-chain fatty acid that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFDMPA is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H12F2O2

- InChI Key : XPBUMYPXCRUPEH-UHFFFAOYSA-N

The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of DFDMPA can be attributed to several mechanisms:

- Enzyme Inhibition : DFDMPA may act as an inhibitor of specific enzymes involved in metabolic pathways. Similar compounds with fluorinated groups have shown enhanced binding affinity to target enzymes due to increased hydrophobic interactions.

- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways that influence cellular responses. Computational studies suggest that fluorinated analogs often exhibit altered receptor binding profiles compared to their non-fluorinated counterparts.

- Metabolic Pathways : DFDMPA can participate in metabolic processes such as hydrolysis and oxidation-reduction reactions, which are essential for its bioactivity within biological systems .

Biological Activity Data

Case Studies and Research Findings

- In Vitro Studies : Initial studies on DFDMPA have indicated potential cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human hepatocarcinoma (Huh7) and lung epithelial (A549) cells using an MTT assay to assess cell viability. Results demonstrated a dose-dependent reduction in cell viability, suggesting possible anticancer properties .

- Computational Analysis : Structure-activity relationship (SAR) studies using computational methods like the PASS program have predicted that DFDMPA could exhibit significant biological activity against various targets due to its unique structural features . These predictions warrant further experimental validation.

- Fluorinated Compounds in Medicinal Chemistry : The incorporation of fluorine into organic molecules has been widely studied for enhancing pharmacological properties. Research has shown that fluorinated fatty acids can modulate lipid metabolism and influence inflammatory responses, indicating a potential therapeutic role for DFDMPA in metabolic disorders .

Propriétés

IUPAC Name |

5,5-difluoro-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBUMYPXCRUPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.